molecular formula C9H10N2O2 B11695174 N'-formyl-2-phenylacetohydrazide

N'-formyl-2-phenylacetohydrazide

Cat. No.: B11695174
M. Wt: 178.19 g/mol
InChI Key: ZFYDKIHTBHCITJ-UHFFFAOYSA-N
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Description

N'-Formyl-2-phenylacetohydrazide is a hydrazide derivative synthesized via condensation of 2-phenylacetohydrazide with a formyl group donor. Hydrazide derivatives are widely studied for their anti-inflammatory, antimicrobial, and coordination chemistry properties, making structural comparisons critical for understanding their structure-activity relationships .

Properties

IUPAC Name

N-[(2-phenylacetyl)amino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-7-10-11-9(13)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDKIHTBHCITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-formyl-2-phenylacetohydrazide typically involves the reaction of phenylhydrazine with formic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NHNHCHO} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of N’-formyl-2-phenylacetohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-formyl-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce hydrazine compounds.

Scientific Research Applications

N’-formyl-2-phenylacetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-formyl-2-phenylacetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in antiviral applications, the compound may inhibit the interaction between viral proteins and host cell receptors, thereby preventing viral entry and replication . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of N'-Formyl-2-Phenylacetohydrazide
Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, ppm) Reference
This compound Formyl (-CHO) N/A N/A NH (δ ~9-10), Ar-H (δ 7.0-7.5), CH2 (δ ~3.7) Inferred
2-Phenyl-N'-propanimidoylacetohydrazide (2b) Propanimidoyl 52 156–158 NH (9.73), Ar-H (7.29–7.02), CH2CH3 (1.12)
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide 2-Hydroxybenzylidene N/A N/A N/A (CAS: 54009-60-8, C15H14N2O2)
N'-Methyl-N'-phenylacetohydrazide Methyl (-CH3) N/A N/A N/A (C9H12N2O)
N'-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9e) 4-Fluorobenzylidene N/A N/A N/A (Anti-inflammatory activity)
N'-(2-Chloroacetyl)-2-(2-fluorophenyl)acetohydrazide 2-Chloroacetyl N/A N/A InChIKey: QXBIYEBETCGEDF-UHFFFAOYSA-N

Physicochemical Properties

  • Melting Points : Propanimidoyl (2b) and phenylethanimidoyl (2d) derivatives exhibit melting points of 156–158°C and 180–182°C, respectively, suggesting that bulky substituents increase thermal stability .
  • Spectral Data :
    • NH Signals : Formyl derivatives typically show NH peaks near δ 9–10 ppm, while acetylated analogs (e.g., 2e) display split NH signals (δ 10.44 and 9.45) due to E/Z isomerism .
    • Aromatic Protons : All analogs show Ar-H signals between δ 7.0–7.9 ppm, consistent with phenyl groups .

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